molecular formula C21H22ClN3O3S B2580457 2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901240-67-3

2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2580457
CAS No.: 901240-67-3
M. Wt: 431.94
InChI Key: AKKAIUHHLGHMIN-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a structurally complex acetamide derivative featuring a substituted imidazole core. The imidazole ring is functionalized at positions 2 and 5 with 4-chlorophenyl and 4-methoxyphenyl groups, respectively, while position 4 is linked to a sulfanyl (-S-) bridge that connects to an acetamide moiety. The acetamide side chain is further substituted with a 2-methoxyethyl group, enhancing its hydrophilicity. Structural analogs and synthetic methodologies for related imidazole derivatives are discussed in the literature .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-27-12-11-23-18(26)13-29-21-19(14-5-9-17(28-2)10-6-14)24-20(25-21)15-3-7-16(22)8-4-15/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKAIUHHLGHMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the attachment of the sulfanyl and methoxyethylacetamide groups under controlled conditions. Common reagents used in these reactions include anhydrous potassium carbonate, ethyl chloroacetate, and dry acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and solvent environment. For example, oxidation reactions may be carried out in aqueous or organic solvents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Core Structure Variations

  • Imidazole vs. Benzothiazole: The target compound’s imidazole core distinguishes it from benzothiazole-based acetamides listed in the European patent (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide).
  • Sulfur Functionality : The target compound features a sulfanyl (-S-) linkage at position 4 of the imidazole, whereas analogs like N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () incorporate a sulfinyl (-SO-) group, which may influence redox activity and steric bulk .

Substituent Analysis

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Sulfur Group Acetamide Side Chain
Target Compound Imidazole 4-Chlorophenyl 4-Methoxyphenyl Sulfanyl (-S) N-(2-Methoxyethyl)
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () Benzothiazole 6-Chloro N-Benzothiazole-2-yl
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () Imidazole 4-Fluorophenyl Sulfinyl (-SO) N-Pyridyl
  • Chlorophenyl vs.
  • Methoxyethyl Side Chain : The N-(2-methoxyethyl) group in the target compound contrasts with the pyridyl or benzothiazole-linked acetamides in analogs, suggesting differences in solubility and pharmacokinetic profiles .

Research Findings and Implications

  • Biological Potential: While the patent in focuses on benzothiazole acetamides (e.g., antitumor or antimicrobial agents), the target compound’s imidazole core and sulfanyl-acetamide side chain may offer distinct interactions with biological targets, such as enzymes or receptors requiring nitrogen-rich heterocycles .
  • The sulfanyl bridge may serve as a hydrogen-bond acceptor or participate in disulfide exchange reactions, depending on the biological environment .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a novel synthetic derivative that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, including its potential antitumor and antimicrobial effects, supported by various studies and data.

  • Molecular Formula : C23H24ClN4O3S
  • Molar Mass : 466.93996 g/mol

The biological activity of this compound is primarily attributed to its imidazole and chlorophenyl moieties, which have been shown to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the chlorophenyl group contributes to the lipophilicity and overall bioactivity of the molecule.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent antitumor properties. For instance, derivatives containing imidazole rings have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HCC827 (non-small cell lung cancer). The following table summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (µM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These values indicate that compounds similar to 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetanide may possess comparable or enhanced cytotoxicity against these cancer cell lines, warranting further investigation into their mechanisms of action.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that derivatives with sulfanyl groups exhibit moderate to strong antibacterial activity. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Studies

A notable case study involved the synthesis of related imidazole derivatives which were evaluated for their biological activity against several pathogens:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of imidazole-based compounds and tested them against Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values below 20 µM.
    • The study concluded that modifications in the phenyl groups could enhance the antimicrobial activity significantly.
  • Antitumor Evaluation :
    • In a comparative study, several imidazole derivatives were evaluated for their cytotoxic effects on lung cancer cell lines. The findings indicated that compounds with a chlorophenyl substituent exhibited superior cytotoxicity compared to those without.
    • Further optimization led to the identification of lead compounds with IC50 values below 5 µM across multiple cancer cell lines.

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